molecular formula C20H21FN2O3 B3711117 5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B3711117
M. Wt: 356.4 g/mol
InChI Key: NDTXOLKBFSAAJT-UHFFFAOYSA-N
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Description

The compound “5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol” is a complex organic molecule. It is a derivative of phenol, which is an aromatic compound containing a hydroxyl group attached to a benzene ring . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the ethoxy and ethyl groups suggests that this compound may have been synthesized through etherification and alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The phenol and pyrazole rings contribute to the compound’s aromaticity, while the ethoxy and ethyl groups add to its overall molecular size . The fluorophenoxy group is a halogenated aromatic ether, which may influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The phenol group is likely to undergo reactions typical of phenols, such as electrophilic aromatic substitution . The pyrazole ring might participate in nucleophilic substitution reactions . The presence of the ether and alkyl groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol group could confer some degree of polarity to the molecule, while the alkyl and ether groups would contribute to its overall hydrophobicity . The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and biological activity . Further studies would be needed to fully explore its potential.

Properties

IUPAC Name

5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-13-10-16(17(24)11-18(13)25-5-2)19-20(12(3)22-23-19)26-15-8-6-14(21)7-9-15/h6-11,24H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTXOLKBFSAAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2OC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
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